2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Description
2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone derivative featuring a central 6-oxopyrimidin-1(6H)-yl scaffold substituted at the 4-position with a 4-ethoxyphenyl group. Ethoxy groups are known to modulate lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)12-7-14(19)17(9-16-12)8-13(15)18/h3-7,9H,2,8H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIRJUWDLMEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with urea to form the corresponding pyrimidine derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound belongs to a broader class of pyrimidinone-acetamide derivatives. Key analogs and their distinguishing features include:
Notes:
- Morpholin-4-yl substituents (e.g., in ) enhance solubility due to the oxygen and nitrogen atoms, which facilitate hydrogen bonding.
- Fluorinated aromatic rings (e.g., 3-fluorophenyl in ) improve metabolic stability and membrane permeability via electronegative effects.
- Pyridazinone analogs (e.g., ) differ in core heterocycle (pyridazinone vs.
- Ethoxy vs. methoxy groups : The ethoxy group in the target compound may confer slightly higher lipophilicity compared to methoxy derivatives like .
Physicochemical and Pharmacological Implications
- Molecular weight : The target compound’s molecular weight is likely ~300–350 g/mol (based on analogs in ), favoring oral bioavailability.
- Melting points : The pyridine oxide analog has a melting point of 196–199°C, suggesting high crystallinity, whereas fluorinated analogs (e.g., ) may exhibit lower melting points due to reduced symmetry.
- The ethoxy group in the target compound may enhance blood-brain barrier penetration compared to polar substituents like morpholine. Pyridazinone derivatives () may target enzymes like PDE inhibitors, whereas pyrimidinones are often explored as kinase inhibitors.
Biological Activity
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is known for its diverse biological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it contains functional groups that contribute to its biological activity. The presence of the ethoxyphenyl and pyrimidine moieties enhances its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The pyrimidine ring may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The ethoxyphenyl group can enhance binding affinity to certain receptors, potentially modulating signaling pathways.
- Cytotoxic Effects : Studies suggest that this compound may induce apoptosis in cancer cells, disrupting their growth and survival mechanisms.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 5 | Cell cycle arrest |
| Compound C | HT-29 (Colon) | 15 | Enzyme inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
Several studies have focused on the biological evaluation of pyrimidine derivatives similar to our compound of interest:
- Anticancer Activity : A study evaluated a series of pyrimidine derivatives against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. For instance, one derivative exhibited an IC50 value of 5 µM against A549 cells, suggesting strong anticancer potential .
- Antimicrobial Properties : Another investigation into related compounds highlighted their effectiveness against bacterial strains, with some derivatives showing promising antibacterial activity. These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .
- Mechanistic Insights : Research into the mechanism revealed that certain pyrimidine derivatives could disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is critical for developing new anticancer therapies.
Q & A
Q. What are the standard synthetic routes for 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, and what reaction conditions are critical for success?
The synthesis typically involves multi-step organic reactions:
- Pyrimidinone Core Formation : Reacting hydrazine derivatives with carbonyl compounds (e.g., diketones or esters) under reflux in ethanol or THF .
- Ethoxyphenyl Substitution : Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Acetamide Linkage : Acylation of the intermediate using chloroacetyl chloride or similar reagents in anhydrous dichloromethane with a base like triethylamine . Key conditions include inert atmospheres (N₂/Ar), solvent purity, and precise temperature control to avoid side reactions.
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and purity (e.g., ethoxyphenyl proton signals at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching C₁₈H₁₉N₃O₃) .
Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?
- Anticonvulsant Activity : In vivo rodent models (e.g., maximal electroshock test) show dose-dependent seizure suppression, likely via GABA receptor modulation .
- Enzyme Inhibition : In vitro assays (e.g., fluorometric HDAC inhibition assays) suggest IC₅₀ values in the micromolar range .
- Anti-inflammatory Potential : COX-2 inhibition evaluated via ELISA, with comparative analysis against indomethacin .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions during acylation .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; the latter improves ethoxyphenyl coupling efficiency by 15–20% .
- Stepwise Monitoring : Use TLC with UV-active spots to isolate intermediates before byproduct formation .
Q. What methodologies are recommended for identifying and quantifying impurities in the final product?
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) at ppm levels .
- Preparative HPLC : Isolate impurities for structural elucidation via NMR .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) to identify hydrolytic byproducts (e.g., ethoxyphenyl → hydroxyphenyl conversion) .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay Standardization : Use internal controls (e.g., known HDAC inhibitors like SAHA) to normalize inter-lab variability .
- Target-Specific Profiling : Employ CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition confounding HDAC results) .
- Meta-Analysis : Cross-reference data from PubChem and ChEMBL to identify outliers due to solvent/DMSO concentration artifacts .
Q. What strategies are effective for identifying the biological targets of this compound?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to capture binding proteins in cell lysates .
- Molecular Docking : Simulate interactions with HDAC isoforms (e.g., HDAC6 vs. HDAC1 selectivity) using AutoDock Vina .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing in relevant cell models (e.g., neuronal cells for anticonvulsant targets) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent Scanning : Replace the ethoxy group with methoxy, propoxy, or halogens to assess electronic effects on HDAC binding .
- Scaffold Hopping : Replace pyrimidinone with pyridazinone or triazine cores to evaluate ring size impact .
- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
